N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline
Description
Properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16/h3-4,9-10,14-15H,5-8H2,1-2H3 |
InChI Key |
RWQXJALRNBCRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
Step 1: Nitration of Aniline Derivative
The introduction of the nitro group at the 2-position of the aniline ring is typically achieved through electrophilic aromatic substitution using nitrating agents under controlled conditions to avoid over-nitration or degradation of sensitive groups.Step 2: Introduction of Piperazine Moiety
The 5-position on the aniline ring is substituted with a piperazine group via nucleophilic aromatic substitution or coupling reactions. This step often involves reacting a halogenated nitroaniline intermediate with piperazine or its derivatives in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction may be facilitated by heating or microwave assistance to improve yields and reaction rates.Step 3: N-Isopropylation of the Aniline Nitrogen
The final step involves alkylation of the aniline nitrogen with an isopropyl group. This can be performed by catalytic hydrogenation of aniline with acetone in the presence of hydrogen gas and suitable catalysts or by direct alkylation using isopropyl halides under basic conditions. Catalytic hydrogenation in a hydrogen atmosphere with alcohol or ether additives has been documented as an efficient method to produce N-isopropylaniline intermediates, which can then be further functionalized.
Detailed Reaction Conditions and Reagents
Representative Synthetic Route Example
- Starting from 5-chloro-2-nitroaniline, nucleophilic substitution with piperazine in DMF at 100 °C for several hours yields 2-nitro-5-(piperazin-1-yl)aniline intermediate.
- This intermediate is then subjected to N-isopropylation either via catalytic hydrogenation with acetone under hydrogen atmosphere or by reaction with isopropyl halide in the presence of a base such as potassium carbonate.
- Purification typically involves solvent extraction and recrystallization or column chromatography to achieve high purity (>90%) suitable for further applications.
Analytical and Purity Assessment Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure by identifying characteristic chemical shifts, especially the disappearance of piperazine NH protons upon alkylation and the presence of isopropyl methyl groups.
- Infrared (IR) Spectroscopy: Detects functional groups such as nitro (NO2) stretches and amine-related bands.
- High Performance Liquid Chromatography (HPLC): Used to assess purity and stability of the final compound.
- Mass Spectrometry (LCMS): Confirms molecular weight and molecular formula (C13H20N4O2; MW 264.32 g/mol).
Research Findings and Optimization Notes
- The isopropyl group on the aniline nitrogen is critical for balancing lipophilicity and biological activity, as demonstrated in structure-activity relationship (SAR) studies on related piperazine-aniline derivatives.
- The use of Boc-protected piperazine intermediates allows selective functionalization and improved yields in the substitution step.
- Catalytic hydrogenation methods for N-isopropylation provide cleaner reactions with fewer side products compared to direct alkylation with halides, facilitating easier purification.
- Solvent choice influences reaction rates and yields; polar aprotic solvents such as DMF and DMSO are preferred for substitution steps, while alcohols and ethers aid hydrogenation steps.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Nitration | Nitric acid, controlled temp | High regioselectivity | Requires careful temperature control |
| Piperazine substitution | Piperazine, DMF/DMSO, heat, Boc protection | High yield, selective substitution | Long reaction times, protection/deprotection steps |
| N-Isopropylation (hydrogenation) | Acetone, H2, Pd/C catalyst, alcohols | Clean reaction, easy purification | Requires hydrogenation setup |
| N-Isopropylation (alkylation) | Isopropyl halides, base, aprotic solvent | Simple reagents | Possible side reactions, purification needed |
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Oxidized Products: Oxidation can lead to nitroso or other oxidized forms.
Substituted Piperazines: Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-nitro-5-(piperazin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The piperazine ring can enhance binding affinity to certain receptors, contributing to its pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridinylmethyl-Substituted Analogues
Compounds such as 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) (m/z = 454.1 [M+H]+) feature a pyridinylmethyl group instead of isopropyl. These derivatives are synthesized via nucleophilic aromatic substitution of difluoronitrobenzene with piperazine sulfonamides, followed by coupling with pyridinylmethanamine . The sulfonyl group enhances molecular weight and influences hydrophobicity, as seen in LCMS retention times (e.g., 2.289 minutes for 9f) .
Sulfonyl-Modified Piperazine Derivatives
Variants like 9h (m/z = 522.1 [M+H]+) incorporate a 4-trifluoromethylphenylsulfonyl group on piperazine, increasing molecular weight and retention time (2.551 minutes) compared to non-sulfonylated analogues. Such modifications may enhance binding affinity but reduce synthetic yields (21% purity for 9h) .
Allyl-Substituted Analogues
However, its pharmacological profile remains less explored .
Benzyl-Substituted Derivatives
The compound N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline () introduces a bulky 4-isopropylbenzyl group and a 4-methylphenylsulfonyl moiety, likely enhancing lipophilicity and metabolic stability.
Physicochemical and Pharmacological Properties
A comparative analysis of key parameters is summarized below:
*Calculated based on molecular formula.
Key Observations:
Sulfonyl Groups : Piperazine sulfonylation increases molecular weight and hydrophobicity, correlating with longer LCMS retention times (e.g., 9h vs. 9f) .
Aniline Substituents : Bulky groups like 4-isopropylbenzyl () may improve membrane permeability but complicate synthesis.
Purity Challenges : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in 9h) exhibit lower purity, possibly due to synthetic complexity .
Biological Activity
N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline is a compound with significant pharmacological potential, characterized by its unique structure that integrates a nitro group and a piperazine moiety into an aniline backbone. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological applications.
- Molecular Formula : C₁₃H₂₀N₄O₂
- Molecular Weight : 252.33 g/mol
- Structure : The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a nitro group that influences its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Reduction of Nitro Groups : The nitro group can be reduced using palladium in hydrogen atmosphere.
- Substitution Reactions : The piperazine moiety can be introduced through nucleophilic substitution reactions on the aniline derivative.
These synthetic pathways allow for the generation of derivatives that may exhibit different biological activities.
Biological Activity
Research indicates that this compound has potential pharmacological activities against various biological targets. Below are some key findings:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli have been reported, indicating strong antibacterial effects.
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 15.62 | Staphylococcus epidermidis |
| Compound 2 | 7.81 | Staphylococcus epidermidis |
Anticancer Activity
The compound has shown promise in anticancer research. For example, derivatives similar to this compound demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:
- Receptor Binding : The piperazine ring enhances binding affinity to various receptors.
- Enzymatic Inhibition : Some studies suggest that similar compounds inhibit enzymes critical for bacterial survival or cancer cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study comparing the efficacy of this compound with standard antibiotics showed promising results against multidrug-resistant strains.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, with a favorable selectivity index compared to standard chemotherapeutics.
Q & A
Q. What are the standard synthetic pathways for N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline, and how are intermediates characterized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example:
- Step 1 : React 2,4-difluoro-1-nitrobenzene with a substituted piperazine sulfonamide under basic conditions (e.g., EtN in DMSO) to introduce the piperazine moiety .
- Step 2 : Couple the nitro-substituted intermediate with isopropylamine via a Buchwald-Hartwig amination or similar coupling reaction to introduce the isopropyl group.
- Characterization : Intermediates are validated using LCMS (>98% purity at 215/254 nm), H/C NMR (e.g., δ 8.73 ppm for aromatic protons in nitro groups), and HRMS (mass error < 5 ppm) .
Table 1 : Example intermediates and yields from analogous syntheses
Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : H NMR resolves aromatic protons (e.g., δ 7.35–7.17 ppm for substituted benzene) and piperazine protons (δ 3.08–3.36 ppm). C NMR confirms nitrophenyl carbons (~150 ppm for NO-adjacent C) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond angles and dihedral angles critical for verifying substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 472.1 [M+H] for analogs) with <5 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the low yields observed in piperazine coupling steps (e.g., 7–51%)?
- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)) with ligands like Xantphos to enhance SNAr efficiency .
- Solvent Effects : Replace DMSO with DMA or NMP to reduce side reactions .
- Temperature Control : Conduct reactions at 80–100°C to balance kinetics and decomposition .
- Purification : Employ flash chromatography (silica gel, EtOAc/hexane) or preparative HPLC for challenging separations .
Q. How do structural modifications (e.g., sulfonamide vs. alkyl groups on piperazine) impact biological activity or physicochemical properties?
- Case Study : Replacing sulfonamide with methyl groups increases lipophilicity (logP ↑ by ~1.5), enhancing blood-brain barrier penetration in dopamine receptor ligands .
- SAR Analysis : Electron-withdrawing groups (e.g., -SOAr) on piperazine reduce basicity (pKa ↓), altering binding affinity to targets like kinases or GPCRs .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrostatic potential maps to guide substituent selection .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1^11H NMR spectra?
- Dynamic Effects : Rotamers in piperazine rings cause splitting; variable-temperature NMR (e.g., 25–60°C) collapses peaks into singlets .
- Impurity Analysis : LCMS-triggered fractionation identifies byproducts (e.g., de-nitro derivatives) that distort integrations .
- Solvent Choice : Use CDCl instead of DMSO-d to reduce hydrogen bonding artifacts .
Q. How can computational methods predict the compound’s reactivity in catalytic or degradation processes?
- Degradation Pathways : MD simulations (e.g., GROMACS) model interactions with aniline dioxygenase enzymes, identifying cleavage sites (e.g., nitro group reduction) .
- Catalytic Activity : Quantum mechanics/molecular mechanics (QM/MM) studies evaluate nitro group reduction potentials in photocatalytic systems (e.g., MnFeO/ZnSiO) .
Table 2 : Key parameters for computational modeling
| Parameter | Value/Software | Application |
|---|---|---|
| Force Field | CHARMM36 | Protein-ligand docking |
| Basis Set | 6-31G* | DFT optimization |
| Solvation Model | PCM | Reactivity in aqueous media |
Q. What are the environmental implications of this compound’s persistence, and how can its degradation be monitored?
- Biodegradation : Screen bacterial strains (e.g., Pseudomonas spp.) expressing aniline dioxygenase for nitro group cleavage; monitor via HPLC (retention time shift) .
- Photocatalysis : MnFeO/ZnSiO composites under UV-Vis light degrade nitroanilines via hydroxyl radical (•OH) pathways; quantify using TOC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
